Methyl 6-(methylamino)-5-nitronicotinate

Physicochemical profiling Membrane permeability Drug-likeness

Methyl 6-(methylamino)-5-nitronicotinate (CAS 211915-52-5) is a disubstituted pyridine derivative belonging to the nitro-nicotinate ester class, with a methylamino group at the 6-position and a nitro group at the 5-position of the pyridine ring. Its molecular formula is C₈H₉N₃O₄ and its molecular weight is 211.18 g·mol⁻¹.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS No. 211915-52-5
Cat. No. B3023124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(methylamino)-5-nitronicotinate
CAS211915-52-5
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O4/c1-9-7-6(11(13)14)3-5(4-10-7)8(12)15-2/h3-4H,1-2H3,(H,9,10)
InChIKeySKQONNBJDANXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(methylamino)-5-nitronicotinate (CAS 211915-52-5): Procurement-Grade Physicochemical and Structural Profile


Methyl 6-(methylamino)-5-nitronicotinate (CAS 211915-52-5) is a disubstituted pyridine derivative belonging to the nitro-nicotinate ester class, with a methylamino group at the 6-position and a nitro group at the 5-position of the pyridine ring . Its molecular formula is C₈H₉N₃O₄ and its molecular weight is 211.18 g·mol⁻¹ . Predicted physicochemical properties include a density of 1.4±0.1 g·cm⁻³, a boiling point of 355.5±42.0 °C at 760 mmHg, a polar surface area (PSA) of 97 Ų, and an ACD/LogP of 2.41 . The compound is commercially available from multiple suppliers at purity specifications of 95% to 98%, and is classified as a research chemical building block intended for laboratory use only . It has been cited as a synthetic intermediate in patent literature covering PAD4 inhibitors, kinase modulators, and treatments for sickle cell disease, refractive ocular disorders, and thrombin-related conditions .

Why Methyl 6-(methylamino)-5-nitronicotinate Cannot Be Simply Replaced by In-Class Analogs


Although several nitro-nicotinate esters share the same molecular formula (C₈H₉N₃O₄) and similar molecular weight, substitution at the 6-position with methylamino rather than amino, ethylamino, or regioisomeric 2-methylamino groups produces materially different physicochemical and steric properties that govern reactivity, solubility, and biological target engagement . The 6-methylamino substituent confers a single H-bond donor (vs. two for the 6-amino analog), alters the polar surface area (97 Ų vs. 111 Ų for the 6-amino analog), and increases LogP (2.41 vs. 2.17 for the 6-amino analog)—all factors that affect membrane permeability and pharmacokinetic suitability in downstream applications . Generic substitution by the 2-regioisomer (CAS 1228182-64-6) changes the vector of the methylamino group and shifts the predicted boiling point by approximately 16 °C, which can alter reaction conditions and purification protocols [1]. These measurable differences make blind interchange of analogs inadvisable for reproducible research or scaled synthesis.

Methyl 6-(methylamino)-5-nitronicotinate: Comparator-Anchored Quantitative Differentiation Evidence


Polar Surface Area and H-Bond Donor Count vs. 6-Amino Analog: Implications for Membrane Permeability in Cell-Based Assays

Methyl 6-(methylamino)-5-nitronicotinate exhibits a computed polar surface area (PSA) of 97 Ų and a single hydrogen bond donor, compared to 111 Ų and two H-bond donors for the 6-amino analog methyl 6-amino-5-nitronicotinate (CAS 104685-75-8) . The lower PSA is closer to the typical threshold of <90 Ų for good oral bioavailability and <140 Ų for blood-brain barrier penetration, while the reduced H-bond donor count decreases the desolvation penalty during membrane crossing . The ACD/LogP of 2.41 for the methylamino compound vs. 2.17 for the amino analog further indicates enhanced lipophilicity .

Physicochemical profiling Membrane permeability Drug-likeness

Boiling Point and Vapor Pressure vs. 2-Regioisomer: Relevance for Purification and Thermal Stability in Scale-Up

The 6-substituted regioisomer methyl 6-(methylamino)-5-nitronicotinate has a predicted boiling point of 355.5±42.0 °C at 760 mmHg, whereas the 2-substituted regioisomer methyl 2-(methylamino)-5-nitronicotinate (CAS 1228182-64-6) boils at 339.6±42.0 °C at 760 mmHg, a difference of approximately 16 °C [1]. The vapor pressure of the 6-isomer is predicted as 0.0±0.8 mmHg at 25 °C . The density of the 6-isomer is 1.4±0.1 g·cm⁻³ vs. 1.390±0.06 g·cm⁻³ for the 2-isomer [1].

Process chemistry Thermal stability Purification

Commercially Available Purity Grades and Quality Certification: 98% NLT with ISO Compliance

Methyl 6-(methylamino)-5-nitronicotinate is available at a minimum purity specification of 98% (NLT 98%) from ISO-certified suppliers such as MolCore, with batch-specific QC documentation including NMR, HPLC, and GC . By comparison, the closest analog methyl 6-amino-5-nitronicotinate (CAS 104685-75-8) is commonly listed at 95% minimum purity from multiple vendors . The 98% grade is accompanied by ISO certification, ensuring suitability for pharmaceutical R&D and quality-controlled synthesis programs .

Quality control Procurement Purity specification

Patent-Cited Utility as a Synthetic Intermediate in Multi-Indication Therapeutic Programs vs. Uncited Analogs

According to patent literature aggregators, methyl 6-(methylamino)-5-nitronicotinate (CAS 211915-52-5) is explicitly referenced as an intermediate in at least five distinct patent families, including substituted fused imidazole derivatives for refractive ocular disorders (pp. 101–103), macrocyclic inhibitors of peptidylarginine deiminases (PAD4) (pp. 135, 143–144), substituted fused imidazole derivatives for sickle cell disease (pp. 109–111), benzoimidazole derivatives as PAD4 inhibitors (pp. 120–121), and disubstituted bicyclic heterocycles with thrombin-inhibiting activity . In contrast, the 2-regioisomer (CAS 1228182-64-6) appears in fewer patent citations according to available databases [1]. The 6-ethylamino homolog (CAS 954228-35-4) has not been identified with comparable patent documentation density in the same therapeutic areas .

Medicinal chemistry Patent analysis Synthetic intermediate

GHS Hazard Profile: Non-Hazardous Transport Classification Enabling Simplified Logistics

Methyl 6-(methylamino)-5-nitronicotinate is classified as 'Not hazardous material' under DOT/IATA transport regulations, with a GHS hazard statement indicating harmfulness by inhalation, skin contact, and ingestion but no special transport restrictions . It is recommended for storage in a cool, dry place in closed vessels . In contrast, certain nitro-aromatic analogs may carry additional hazard classifications that complicate shipping and storage . The compound is identified 'For industry use only' according to GHS sixth revised edition .

Safety Logistics Regulatory compliance

Methyl 6-(methylamino)-5-nitronicotinate: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of PAD4 Inhibitor Candidates Requiring 6-Methylamino-5-nitropyridine Scaffolds

Based on patent evidence citing methyl 6-(methylamino)-5-nitronicotinate as an intermediate in PAD4 inhibitor programs (benzoimidazole derivatives and macrocyclic PAD inhibitors), this compound is the preferred building block for medicinal chemistry teams developing novel PAD4-targeted therapeutics for rheumatoid arthritis, vasculitis, systemic lupus erythematosus, and oncology indications . The 6-methylamino-5-nitro substitution pattern provides the requisite hydrogen-bonding architecture for PAD4 active-site engagement, and the methyl ester enables facile hydrolysis to the corresponding carboxylic acid for further amide coupling .

Process Chemistry Scale-Up: Thermal Stability and Purification Advantages Over the 2-Regioisomer

The predicted boiling point of 355.5±42.0 °C for methyl 6-(methylamino)-5-nitronicotinate—approximately 16 °C higher than the 2-regioisomer—provides a wider thermal operating window for reactions requiring elevated temperatures or distillative solvent removal [1]. The distinct density (1.4±0.1 g·cm⁻³) facilitates phase separation during aqueous workup, making it the preferred choice for process chemists scaling reactions beyond milligram quantities where the 2-isomer may present purification challenges .

Pharmaceutical R&D Procurement: ISO-Certified 98% Purity Building Block for IND-Enabling Studies

For teams advancing compounds toward IND-enabling studies where impurity documentation is critical, methyl 6-(methylamino)-5-nitronicotinate is available at NLT 98% purity with ISO certification and batch-specific QC analytics (NMR, HPLC, GC) . This purity grade reduces the burden of in-house repurification and provides the documentation trail required for regulatory submissions, distinguishing it from analogs typically supplied at 95% purity without ISO certification .

Kinase Inhibitor Discovery: Building Block for ATP-Competitive Inhibitor Scaffolds

The compound appears in patent literature for kinase modulation (US-9096593-B2), and structurally related nitro-nicotinate esters have demonstrated activity against tropomyosin receptor kinases (TRKs) . The 6-methylamino group provides a vector for introducing substituents that can occupy the kinase hinge region, while the nitro group at position 5 serves as a precursor for reduction to an amino group, enabling further diversification. The favorable LogP (2.41) and PSA (97 Ų) profile is consistent with kinase inhibitor chemical space .

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